ethyl 5-amino-1-(5-chloro-1,3-benzothiazol-2-yl)-1H-pyrazole-4-carboxylate
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Overview
Description
Ethyl 5-amino-1-(5-chloro-1,3-benzothiazol-2-yl)-1H-pyrazole-4-carboxylate is a synthetic organic compound that belongs to the class of benzothiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 5-amino-1-(5-chloro-1,3-benzothiazol-2-yl)-1H-pyrazole-4-carboxylate typically involves the following steps:
Formation of Benzothiazole Core: The benzothiazole core can be synthesized by the cyclization of 2-aminothiophenol with chloroacetic acid under acidic conditions.
Introduction of Chlorine Atom: The chlorination of the benzothiazole core is achieved using thionyl chloride or phosphorus pentachloride.
Formation of Pyrazole Ring: The pyrazole ring is formed by the reaction of hydrazine hydrate with ethyl acetoacetate, followed by cyclization.
Coupling Reaction: The final step involves the coupling of the chlorinated benzothiazole with the pyrazole derivative in the presence of a base such as potassium carbonate.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-amino-1-(5-chloro-1,3-benzothiazol-2-yl)-1H-pyrazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitro derivatives can be reduced back to amino compounds.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophilic substitution reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Major Products
The major products formed from these reactions include various substituted benzothiazole derivatives, which can be further functionalized for specific applications.
Scientific Research Applications
Medicinal Chemistry: It has shown promise as an antimicrobial, anticancer, and anti-inflammatory agent.
Agriculture: It can be used as a pesticide or herbicide due to its biological activity against various pests and weeds.
Materials Science: The compound can be used in the synthesis of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of ethyl 5-amino-1-(5-chloro-1,3-benzothiazol-2-yl)-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets and pathways:
Antimicrobial Activity: The compound inhibits the growth of bacteria and fungi by interfering with their cell wall synthesis and metabolic pathways.
Anticancer Activity: It induces apoptosis in cancer cells by targeting specific signaling pathways and enzymes involved in cell proliferation and survival.
Anti-inflammatory Activity: The compound reduces inflammation by inhibiting the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX).
Comparison with Similar Compounds
Ethyl 5-amino-1-(5-chloro-1,3-benzothiazol-2-yl)-1H-pyrazole-4-carboxylate can be compared with other benzothiazole derivatives:
Ethyl 5-amino-1-(5-bromo-1,3-benzothiazol-2-yl)-1H-pyrazole-4-carboxylate: Similar structure but with a bromine atom instead of chlorine, which may alter its biological activity and reactivity.
Ethyl 5-amino-1-(5-methyl-1,3-benzothiazol-2-yl)-1H-pyrazole-4-carboxylate: Contains a methyl group instead of chlorine, potentially affecting its solubility and pharmacokinetic properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to other similar compounds.
Properties
Molecular Formula |
C13H11ClN4O2S |
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Molecular Weight |
322.77 g/mol |
IUPAC Name |
ethyl 5-amino-1-(5-chloro-1,3-benzothiazol-2-yl)pyrazole-4-carboxylate |
InChI |
InChI=1S/C13H11ClN4O2S/c1-2-20-12(19)8-6-16-18(11(8)15)13-17-9-5-7(14)3-4-10(9)21-13/h3-6H,2,15H2,1H3 |
InChI Key |
LIMKOLOMHQEYNR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N(N=C1)C2=NC3=C(S2)C=CC(=C3)Cl)N |
Origin of Product |
United States |
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